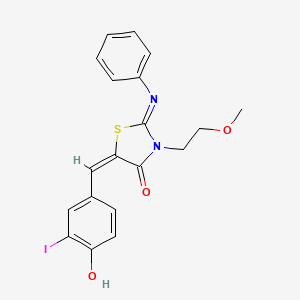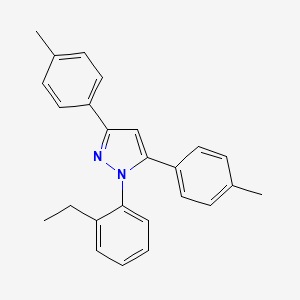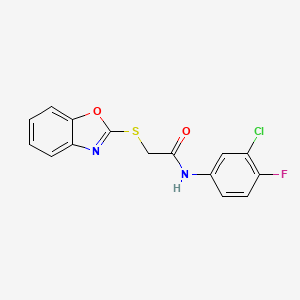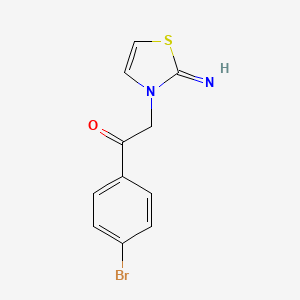
(2Z,5E)-5-(4-hydroxy-3-iodobenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, an iodophenyl group, and a methoxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thioamide to form the thiazolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the iodophenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols (R-SH) or amines (R-NH2) in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and thus inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-iodoacetophenone: Similar in structure but lacks the thiazolone ring and methoxyethyl side chain.
2-Methoxyethylamine: A simpler compound that is part of the synthetic route for the target compound.
Thioamides: Used in the cyclization step to form the thiazolone ring.
Uniqueness
The uniqueness of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C19H17IN2O3S |
|---|---|
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17IN2O3S/c1-25-10-9-22-18(24)17(12-13-7-8-16(23)15(20)11-13)26-19(22)21-14-5-3-2-4-6-14/h2-8,11-12,23H,9-10H2,1H3/b17-12+,21-19? |
InChI-Schlüssel |
RRSXNCSSNNVYAN-VZTGFIPTSA-N |
Isomerische SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine](/img/structure/B10885713.png)


![4-[(4-fluorophenyl)amino]-2H-chromen-2-one](/img/structure/B10885726.png)
![(2E)-3-[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10885729.png)
![4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B10885738.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10885751.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10885764.png)
![4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885771.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10885776.png)
![(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10885777.png)

![2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10885788.png)
![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)
